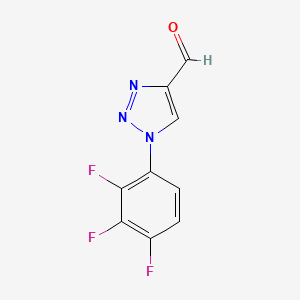

1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

描述

属性

IUPAC Name |

1-(2,3,4-trifluorophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O/c10-6-1-2-7(9(12)8(6)11)15-3-5(4-16)13-14-15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOFUQQPWRMCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N2C=C(N=N2)C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, leading to applications in treating diseases such as cancer and infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a trifluoromethyl group which enhances its lipophilicity and biological activity. The presence of the triazole moiety contributes to its pharmacological properties.

Antimicrobial Activity

1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole derivatives have been shown to exhibit potent antimicrobial effects. Research indicates that compounds containing the triazole ring can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Antifungal Activity : Triazole derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger through inhibition of ergosterol synthesis.

- Antibacterial Activity : Compounds have shown activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

Anticancer Activity

Triazole-containing compounds are being investigated for their anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific pathways:

- Mechanism of Action : The inhibition of Bcl-2 proteins has been identified as a key mechanism through which these compounds exert their cytotoxic effects. Bcl-2 is an anti-apoptotic protein that regulates cell death; thus, its inhibition leads to increased apoptosis in cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5k | 0.5 | Bcl-2 |

| 5l | 0.7 | Bcl-2 |

Anti-Cholinesterase Activity

The compound also exhibits anti-cholinesterase (AChE) activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. The triazole ring enhances binding affinity to AChE enzymes:

- Inhibition Potency : Several derivatives have shown IC50 values lower than standard drugs like donepezil, indicating superior efficacy in inhibiting AChE activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure:

- Trifluoromethyl Group : The presence of the trifluoromethyl group significantly enhances the compound's potency against various targets due to increased electron-withdrawing effects.

Case Studies

Several studies highlight the effectiveness of triazole derivatives:

- Study on Antitrypanosomal Activity : A series of triazole compounds were evaluated against Trypanosoma cruzi, with some derivatives showing IC50 values as low as 5.2 µM .

- Neuroprotective Effects : Research demonstrated that certain triazole hybrids exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cells.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of compounds. Studies have shown that 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde demonstrates potent activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer potential. The presence of the trifluorophenyl moiety in this compound has been linked to enhanced interactions with cancer cell targets. Preliminary studies suggest that this compound can inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic advancements in treating conditions like diabetes and hypertension .

Agricultural Science

Fungicides

The triazole ring structure is well-known for its fungicidal properties. Compounds like this compound are being explored as potential agricultural fungicides due to their ability to disrupt fungal cell membrane integrity . Field trials have indicated effective control over fungal pathogens affecting crops.

Herbicides

Research has also highlighted the potential use of this compound as a herbicide. Its mechanism involves inhibiting specific metabolic pathways in plants that are crucial for growth and development. This property could be harnessed to develop selective herbicides that target weeds without harming crops .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its role in polymer synthesis. Its ability to act as a crosslinking agent can enhance the mechanical properties and thermal stability of polymers . The incorporation of triazole units into polymer backbones has shown promise in creating advanced materials with tailored properties.

Nanotechnology

The compound's unique chemical structure allows it to be used in nanotechnology applications. It can serve as a precursor for the synthesis of nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

相似化合物的比较

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F, -Cl) improve thermal stability and alter electronic properties. The 2,3,4-trifluorophenyl group likely enhances lipophilicity and resistance to metabolic degradation compared to mono- or non-fluorinated analogs .

- Synthetic Efficiency : Yields vary significantly with substituent position. For example, the 3-fluorophenyl derivative achieves 96% yield under optimized Hantzsch conditions , whereas nitro-substituted analogs require longer reaction times .

Physicochemical and Pharmacological Properties

Solubility and Reactivity

- Carbaldehyde Reactivity: The aldehyde moiety participates in condensation reactions (e.g., with amines or diorganozinc reagents) to form Schiff bases or chiral alcohols. Steric hindrance from the 2,3,4-trifluorophenyl group may slow reaction kinetics compared to less bulky substituents .

Crystallographic and Thermal Analysis

- Crystal Packing : Fluorine atoms influence molecular packing via C-F···H interactions. For example, 1-(3-chloro-4-fluorophenyl) analogs form dense crystal lattices with reduced solubility .

- Thermal Stability : Fluorinated triazoles exhibit higher decomposition temperatures (e.g., Fe(II) helicates derived from phenyl-triazole-carbaldehyde retain stability up to 250°C) . The trifluorophenyl variant is expected to surpass this due to stronger C-F bonds.

Pharmaceutical Development

Triazole-carbaldehydes serve as intermediates for anticholinesterase agents, antimicrobials, and anticancer compounds. The trifluorophenyl group’s metabolic stability makes it a candidate for CNS-targeting drugs .

Materials Science

In coordination chemistry, triazole-carbaldehydes form stable metal complexes. The trifluorophenyl derivative’s strong electron-withdrawing nature may enhance ligand-field effects in Fe(II) or Zn(II) complexes .

准备方法

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The most widely employed method for synthesizing 1,2,3-triazoles, including derivatives like 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its efficiency, regioselectivity, and mild conditions.

General Reaction : The reaction involves the cycloaddition between an azide bearing the 2,3,4-trifluorophenyl substituent and a terminal alkyne precursor. Copper(I) catalysis promotes the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

Catalysts and Conditions : Typically, copper sulfate pentahydrate (CuSO4·5H2O) is used as the copper(II) source, which is reduced in situ by sodium ascorbate to copper(I). The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at room temperature or mild heating.

Advantages : This method yields triazoles with high purity and good to excellent yields (often 80–95%) and tolerates various functional groups, including electron-withdrawing fluorine substituents on the phenyl ring, which influence the electrophilicity and reactivity of the compound.

Synthesis of the Aldehyde Functional Group on the Triazole Ring

The aldehyde group at the 4-position of the triazole ring can be introduced by oxidation of the corresponding hydroxymethyl precursor or by direct incorporation during ring formation.

Oxidation of Hydroxymethyl-Triazole Intermediates : One common approach involves first synthesizing 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazol-4-yl-methanol, followed by selective oxidation to the aldehyde using oxidizing agents such as manganese(IV) oxide (MnO2) in dichloromethane at room temperature. This method provides high yields (up to 99%) and mild reaction conditions that preserve the integrity of the fluorinated phenyl substituent.

Direct Formylation Approaches : Alternative methods include the use of formylating agents or the ring-degenerate rearrangement of 4-imino-1,2,3-triazoles to yield 4-formyl-1,2,3-triazoles. Metal-free protocols have been developed using reagents like 3-dimethylaminoacrolein, enabling gram-scale synthesis of formylated triazoles without transition metals.

Stepwise Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Azide synthesis | Preparation of 2,3,4-trifluorophenyl azide | Azide precursor for cycloaddition |

| 2 | CuAAC cycloaddition | Azide + terminal alkyne, CuSO4·5H2O, sodium ascorbate, DMF/ethanol, RT | Formation of 1-(2,3,4-trifluorophenyl)-1,2,3-triazole intermediate |

| 3 | Hydroxymethylation or direct introduction | Propargyl alcohol or equivalent reagents | Formation of triazol-4-yl-methanol intermediate |

| 4 | Oxidation to aldehyde | MnO2 in DCM, room temperature | Conversion to this compound |

| 5 | Purification | Filtration, recrystallization | Pure aldehyde product |

Research Findings and Yields

Yields : The CuAAC reaction typically yields the triazole intermediate in 80–95% yield. Subsequent oxidation with manganese dioxide to the aldehyde proceeds with yields up to 99% under mild conditions.

Reaction Times : Cycloaddition reactions generally require 10–30 minutes to several hours depending on substrate and conditions. Oxidation steps usually proceed overnight for completion.

Functional Group Effects : The presence of electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the aldehyde carbonyl and may improve the overall reactivity and biological activity of the compound.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| CuAAC Cycloaddition | 2,3,4-Trifluorophenyl azide, terminal alkyne, CuSO4, sodium ascorbate | Room temp, DMF/ethanol | 80–95 | Highly regioselective, mild conditions |

| Oxidation of Hydroxymethyl Triazole | Manganese(IV) oxide, dichloromethane | Room temp, overnight | Up to 99 | Selective oxidation to aldehyde |

| Lewis Acid Catalysis | Zn(OAc)2, ketones, propargyl amine | Single-step, mild heating | Moderate to high | Access to functionalized triazoles |

| Organocatalytic Approaches | 3-Dimethylaminoacrolein, primary amines | Metal-free, gram scale | High | Metal-free, scalable synthesis |

常见问题

Q. What are the optimal synthetic routes for 1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting 2,3,4-trifluorophenyl azide with a propiolaldehyde derivative under microwave irradiation to enhance reaction efficiency and yield .

- Purification via column chromatography and characterization using -/-NMR and high-resolution mass spectrometry (HRMS) .

- Alternative methods involve condensation reactions of fluorinated anilines with isocyanides, followed by cyclization with sodium azide .

Q. How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : Resolves tautomeric forms (1H- vs. 2H-triazole) and confirms the aldehyde group's position .

- NMR spectroscopy : -NMR identifies aromatic protons (δ 8.2–8.5 ppm for triazole) and the aldehyde proton (δ ~9.8 ppm) .

- FT-IR : Strong absorption at ~1700 cm confirms the aldehyde functional group .

Q. What are the primary biological applications of this compound?

The compound exhibits:

- α-Glycosidase inhibition : The aldehyde group forms Schiff bases with enzyme amine residues, disrupting catalytic activity .

- Antimicrobial activity : Derivatives show moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence bioactivity?

The 2,3,4-trifluorophenyl group enhances:

- Lipophilicity : Improves membrane permeability (LogP ~1.25) .

- Electron-withdrawing effects : Stabilizes the triazole ring, increasing electrophilicity of the aldehyde for covalent binding to target enzymes .

- Comparative studies show that 4-fluorophenyl analogs exhibit lower activity, highlighting the necessity of multi-fluorination .

Q. How can structural modifications improve solubility without compromising activity?

Strategies include:

- Introducing polar groups (e.g., hydroxyl, amine) at the triazole C-5 position via post-synthetic modification .

- Formulating prodrugs (e.g., acetyl-protected aldehydes) to enhance bioavailability while retaining enzymatic activation .

- Co-crystallization with cyclodextrins to improve aqueous solubility .

Q. What analytical methods resolve contradictions in biological activity data?

Discrepancies in inhibition assays (e.g., IC variability) are addressed by:

- Docking studies : Molecular dynamics simulations reveal steric clashes in less active analogs due to bulky substituents .

- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .

- Metabolic stability assays : Hepatic microsome studies identify rapid degradation of certain derivatives, explaining reduced in vivo efficacy .

Q. How does the tautomeric equilibrium (1H- vs. 2H-triazole) affect reactivity?

- 1H-Triazole : Favored in non-polar solvents; enhances π-π stacking with aromatic enzyme residues .

- 2H-Triazole : Observed in polar media; increases dipole moment, improving solubility but reducing target affinity .

- X-ray data confirm the 1H-triazole form predominates in the solid state, aligning with its higher bioactivity .

Methodological Challenges and Future Directions

Q. What are the limitations of current synthetic protocols?

- Low yields : Multi-fluorinated aryl azides are prone to side reactions (e.g., dimerization) .

- Scale-up issues : Microwave-assisted methods require specialized equipment for industrial-scale production .

- Solutions: Flow chemistry and continuous reactors improve scalability and reproducibility .

Q. How can computational tools guide derivative design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。